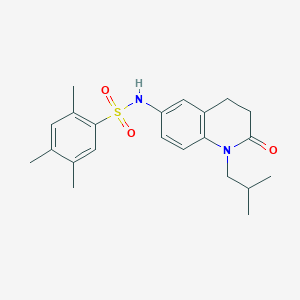

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, appears to be a derivative of isoquinoline sulfonamide. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related isoquinoline sulfonamide derivatives has been reported. For instance, derivatives have been synthesized from 5-isoquinolinesulfonic acid, which suggests that similar methods could potentially be applied to synthesize the compound . Another paper describes the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, starting from different precursors . These methods could inform the synthesis of the target compound by indicating possible starting materials and synthetic pathways.

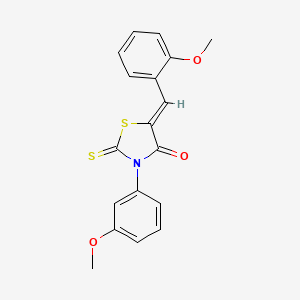

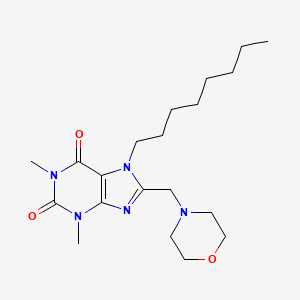

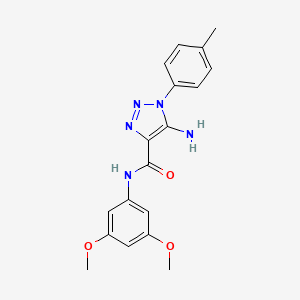

Molecular Structure Analysis

The molecular structure of isoquinoline sulfonamide derivatives is characterized by the presence of an isoquinoline ring system and a sulfonamide group. The specific compound would likely have a tetrahydroquinoline core with an isobutyl group and a sulfonamide moiety attached to a trimethylbenzene ring. The structure of such compounds is crucial as it relates to their biological activity and interaction with biological targets .

Chemical Reactions Analysis

Isoquinoline sulfonamides can participate in various chemical reactions, particularly those involving their functional groups. The sulfonamide group can be involved in reactions with nucleophiles, and the isoquinoline ring can undergo electrophilic substitution. The specific reactivity of the compound would depend on the electronic and steric effects of the substituents present on the rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of an isobutyl group and a trimethylbenzene ring could affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound .

Scientific Research Applications

Inhibition of Protein Kinases

Research has shown that isoquinolinesulfonamides, including compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, act as potent inhibitors of cyclic AMP-dependent protein kinase (PKA) and have selective inhibitory actions against this kinase with minimal effects on other kinases. This property is utilized in studying the role of PKA in cellular processes, such as neurite outgrowth from PC12 cells, indicating a potential for neurological research applications (Hidaka et al., 1984).

Antimicrobial Activity

Compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide have demonstrated significant antimicrobial activity. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its derivatives showed higher antimicrobial activity compared to the parent compounds against various strains of bacteria and fungi (Vanparia et al., 2010).

Fluorescence and Spectroscopy

Certain derivatives of isoquinolinesulfonamides, when reacted with homophthalaldehyde, produce fluorescent compounds. This reaction has been exploited in the synthesis of fluorescent markers for biological and chemical analyses, indicating the compound's utility in spectroscopic studies and the development of fluorescent probes (Troschütz & Heinemann, 1996).

Antitumor Activity

Isoquinolinesulfonamides and their derivatives have been explored for their potential antitumor properties. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, showing potency against various cancer cell lines (Alqasoumi et al., 2010).

Catalysis and Organic Synthesis

Research into the cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide has enabled the synthesis of various benzonitrile derivatives, highlighting the compound's relevance in catalysis and the development of new synthetic methodologies for organic compounds (Chaitanya et al., 2013).

properties

IUPAC Name |

2,4,5-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-22(24)25)23-28(26,27)21-11-16(4)15(3)10-17(21)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNDDPQICWVPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2519816.png)

![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)